molecular formula C14H9N3O3 B5608515 methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate CAS No. 5790-97-6

methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate

Cat. No.: B5608515
CAS No.: 5790-97-6
M. Wt: 267.24 g/mol
InChI Key: YVMZNBMTQSGFNM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and bases like potassium carbonate . Major products formed from these reactions include various indole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activities compared to other indole derivatives .

Properties

IUPAC Name

methyl 2-[3-(dicyanomethylidene)-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c1-20-12(18)8-17-11-5-3-2-4-10(11)13(14(17)19)9(6-15)7-16/h2-5H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMZNBMTQSGFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351518
Record name Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5790-97-6
Record name Methyl [3-(dicyanomethylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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